2-Amino-4-cyclopropyl-6-fluorobenzonitrile
Description
Significance of Benzonitrile (B105546) Derivatives in Contemporary Organic Chemistry
Benzonitrile, a simple aromatic compound consisting of a benzene (B151609) ring attached to a nitrile group, serves as a versatile scaffold in organic synthesis. iupac.orgossila.com Its derivatives are fundamental building blocks for a wide array of more complex molecules. The nitrile group can undergo various chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions, making benzonitrile derivatives key intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. ossila.comnih.gov The inherent reactivity and stability of the benzonitrile core allow for the introduction of diverse functional groups, leading to a vast library of compounds with tailored electronic and steric properties.
Role of Fluoro- and Cyclopropyl-Substituents in Modulating Chemical Reactivity and Properties
The strategic incorporation of fluorine atoms and cyclopropyl (B3062369) groups into organic molecules is a widely employed strategy in medicinal chemistry to enhance their pharmacological profiles.
The cyclopropyl group , a three-membered carbocyclic ring, is another valuable substituent in drug design. Its rigid structure can provide conformational constraint to a molecule, which can lead to more selective binding to biological targets. researchgate.net The unique electronic nature of the cyclopropyl ring, with its increased s-character in the C-H bonds, can enhance metabolic stability. researchgate.net Furthermore, the introduction of a cyclopropyl group can impact a molecule's lipophilicity and solubility, key parameters in determining its pharmacokinetic behavior. researchgate.net
Structural Elucidation and Nomenclatural Conventions for 2-Amino-4-cyclopropyl-6-fluorobenzonitrile
The structure of this compound is defined by a benzene ring substituted with four different functional groups. The systematic naming of such a polysubstituted benzene derivative follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). libretexts.orgbyjus.com
According to IUPAC nomenclature, the principal functional group dictates the base name of the compound. In this case, the nitrile (-CN) group is the principal functional group, giving the base name "benzonitrile". youtube.com The carbon atom of the nitrile group is designated as position 1 of the benzene ring. The ring is then numbered to give the substituents the lowest possible locants. For "this compound," the substituents are an amino group (-NH2) at position 2, a cyclopropyl group at position 4, and a fluoro group (-F) at position 6.
Interactive Data Table: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C10H9FN2 | N/A |
| Molecular Weight | 176.19 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
Note: Specific experimental data for this compound is not widely available in published literature and is primarily found in commercial supplier catalogs.
Detailed Research Findings
Detailed, peer-reviewed research focusing exclusively on the synthesis and characterization of this compound is limited. However, its structural motifs are present in more complex molecules that have been described in the scientific literature. For instance, a related core structure, 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione, has been synthesized as a scaffold for new antibacterial agents. nih.govnih.gov This suggests that this compound could serve as a valuable intermediate in the synthesis of biologically active compounds. The synthesis of such complex molecules often involves multi-step sequences where the substituted benzonitrile core is assembled prior to further chemical modifications. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C10H9FN2 |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
2-amino-4-cyclopropyl-6-fluorobenzonitrile |
InChI |
InChI=1S/C10H9FN2/c11-9-3-7(6-1-2-6)4-10(13)8(9)5-12/h3-4,6H,1-2,13H2 |
InChI Key |
HCUGRIPJEFCATO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C(=C2)F)C#N)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 4 Cyclopropyl 6 Fluorobenzonitrile
Historical Development of Synthetic Approaches to Substituted Benzonitriles
The journey into the synthesis of benzonitriles, aromatic compounds containing a cyano (-CN) group, began in 1844 when Hermann Fehling first reported its synthesis through the thermal dehydration of ammonium (B1175870) benzoate. atamanchemicals.comwikipedia.org This foundational discovery paved the way for the development of a diverse array of synthetic methods for this important class of compounds. Benzonitrile (B105546) and its derivatives are valuable precursors for a multitude of other functional groups, including amines, amides, and carboxylic acids, making them versatile intermediates in organic synthesis. atamanchemicals.comatamankimya.com
Historically, the synthesis of substituted benzonitriles has been achieved through several key reactions. The Rosenmund–von Braun reaction, which involves the cyanation of an aryl halide with a cyanide source, typically cuprous cyanide, has been a long-standing method. atamanchemicals.comwikipedia.org Another classical approach is the Sandmeyer reaction, where an aryl diazonium salt, derived from an aniline (B41778), is treated with a cyanide salt. However, this method can sometimes lead to undesired side products, as seen in the attempted synthesis of 2-amino-4,6-difluorobenzonitrile (B70766), which resulted in a quinone diazide instead. psu.edursc.org
More contemporary methods include the ammoxidation of toluene (B28343) derivatives, a gas-phase reaction with ammonia (B1221849) and oxygen at high temperatures, which is a significant industrial process. atamanchemicals.comwikipedia.org The transformation of benzaldehydes into benzonitriles, either through a two-step process involving an oxime intermediate or a one-pot reaction, offers another versatile route. rsc.orggoogle.com The development of catalytic systems, including the use of ionic liquids and transition metals, has further expanded the synthetic chemist's toolbox for accessing substituted benzonitriles with improved efficiency and selectivity. rsc.org
Precursor Design and Strategic Selection for Functional Group Introduction
The synthesis of a multifunctional molecule like 2-amino-4-cyclopropyl-6-fluorobenzonitrile requires a carefully orchestrated sequence of reactions. The electronic properties of the existing substituents on the benzene (B151609) ring will direct the position of incoming groups, making the order of introduction a critical strategic decision.
Introduction of Amino Group
The amino group is typically introduced onto an aromatic ring through the reduction of a nitro group or via nucleophilic aromatic substitution of a suitable leaving group. A common strategy involves the nitration of the aromatic ring followed by reduction using various reagents such as metals (e.g., tin, iron) in acidic media or catalytic hydrogenation.
Alternatively, an amino group can be introduced directly via amination. For instance, a patent discloses a method for synthesizing p-aminobenzonitrile by reacting a nitrobenzene (B124822) substituent with ammonia gas in a fluidized bed reactor. google.com Another approach involves the reaction of a halogenated benzonitrile with ammonia. For example, 2-amino-6-fluorobenzonitrile (B142694) can be prepared by reacting 2,4,6-trifluorobenzonitrile (B12505) with an ethanolic solution of ammonia. psu.edu
Introduction of Cyclopropyl (B3062369) Group
The introduction of a cyclopropyl group onto an aromatic ring can be accomplished through several methods, often involving transition metal-catalyzed cross-coupling reactions. The use of cyclopropyl Grignard reagents or cyclopropylboronic acids in Suzuki-Miyaura or other similar coupling reactions with an aryl halide is a common and effective strategy. organic-chemistry.org For example, the palladium-catalyzed cross-coupling of cyclopropylmagnesium bromide with aryl bromides or triflates can produce cyclopropyl arenes in good yields. organic-chemistry.org
Another approach involves the Friedel-Crafts type alkylation using cyclopropane (B1198618) itself as the alkylating agent in the presence of a Lewis acid like aluminum chloride and a hydrogen halide. stackexchange.com This method can be effective for introducing an n-propyl group, which proceeds through a complex that avoids rearrangement to an isopropyl group. stackexchange.com The unique electronic properties of the cyclopropyl group, which can exhibit some characteristics of a double bond, influence its reactivity and the methods for its introduction. researchgate.netstackexchange.comwikipedia.org
Introduction of Fluoro Group
Introducing a fluorine atom onto an aromatic ring presents a unique set of challenges due to the high reactivity of elemental fluorine. askiitians.com Direct fluorination is often explosive and leads to polyfluorinated products. vedantu.com Therefore, indirect methods are more commonly employed. The Balz-Schiemann reaction is a classic method that involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, which is prepared from the corresponding aniline. vedantu.com
Modern fluorination methods often utilize electrophilic fluorinating reagents such as N-fluorobis(phenyl)sulfonimide (NFSI) or Selectfluor®. These reagents are safer to handle and can provide good yields and regioselectivity. askiitians.comdtic.mildtic.mil For instance, a novel electrophilic fluorination of activated aromatic rings using acetyl hypofluorite (B1221730) has been reported. acs.org The choice of fluorinating agent and reaction conditions is crucial for achieving the desired substitution pattern. askiitians.com
Direct Synthesis Pathways
A direct synthesis pathway to this compound would ideally involve the construction of the substituted ring in a minimal number of steps, leveraging the directing effects of the substituents.
Nucleophilic Aromatic Substitution (SNAr) Reactions in Benzonitrile Synthesis
Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of substituted aromatic compounds, particularly those bearing electron-withdrawing groups. semanticscholar.orgyoutube.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. youtube.com For an SNAr reaction to be effective, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (such as -NO2, -CN) positioned ortho or para to a good leaving group (such as a halide). semanticscholar.org
In the context of synthesizing substituted benzonitriles, SNAr can be a key step. For example, the synthesis of 2-amino-4,6-difluorobenzonitrile has been achieved through the reaction of 2,4,6-trifluorobenzonitrile with ammonia. psu.edu In this case, the fluorine atom serves as the leaving group, and the cyano group, along with the other fluorine atoms, activates the ring towards nucleophilic attack. The reaction of 1-chloro-2,4-dinitrobenzene (B32670) with aniline is another classic example of an SNAr reaction. youtube.com
A plausible SNAr approach to this compound could involve a precursor such as 2,4-difluoro-6-cyclopropylbenzonitrile, which upon reaction with ammonia, could selectively displace one of the fluorine atoms. The regioselectivity of such a reaction would be influenced by the electronic and steric effects of the cyclopropyl and cyano groups.
| Reaction Type | Starting Material Example | Reagent | Product Example |
| Rosenmund–von Braun | Bromobenzene | Cuprous cyanide | Benzonitrile atamanchemicals.com |
| Sandmeyer Reaction | Aniline | NaNO₂, HCl, then CuCN | Benzonitrile |
| Ammoxidation | Toluene | Ammonia, Oxygen | Benzonitrile atamanchemicals.com |
| From Aldehyde | Benzaldehyde | Hydroxylamine hydrochloride | Benzonitrile rsc.org |
| SNAr | 2,4,6-Trifluorobenzonitrile | Ammonia | 2-Amino-4,6-difluorobenzonitrile psu.edu |
| Suzuki-Miyaura Coupling | Aryl bromide | Cyclopropylboronic acid | Arylcyclopropane organic-chemistry.org |
| Balz-Schiemann Reaction | Aniline | HBF₄, then heat | Fluorobenzene vedantu.com |
Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura Analogs)
The introduction of the cyclopropyl group onto the benzonitrile framework is a key transformation in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, stand out as a highly effective method for this purpose. nih.govresearchgate.net This reaction typically involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. google.com
A plausible synthetic precursor for this strategy would be a di-halogenated aminobenzonitrile, such as 2-amino-4-bromo-6-fluorobenzonitrile. The Suzuki-Miyaura coupling of this substrate with cyclopropylboronic acid or one of its derivatives, like potassium cyclopropyltrifluoroborate (B8364958), would yield the desired product. The use of potassium cyclopropyltrifluoroborate is often favored due to its stability and ease of handling compared to the corresponding boronic acid. nih.gov
The catalytic system for such a transformation is crucial and typically consists of a palladium source and a phosphine (B1218219) ligand. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often showing superior performance in cross-coupling reactions involving alkylboron reagents. researchgate.net
Table 1: Hypothetical Suzuki-Miyaura Reaction Components for the Synthesis of this compound
| Component | Example | Role |
| Aryl Halide | 2-Amino-4-bromo-6-fluorobenzonitrile | Electrophilic coupling partner |
| Organoboron Reagent | Cyclopropylboronic acid or Potassium cyclopropyltrifluoroborate | Nucleophilic coupling partner |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst precursor |
| Ligand | SPhos, RuPhos, XPhos | Stabilizes and activates the catalyst |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent |
| Solvent | Toluene, Dioxane, THF/Water | Reaction medium |
The reaction mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not documented, the synthesis of substituted aminobenzonitriles can be envisioned through such strategies. researchgate.net
For instance, a hypothetical MCR could involve the reaction of a suitably substituted aldehyde or ketone, a cyanide source (such as trimethylsilyl (B98337) cyanide), and an amine in the presence of a catalyst. The challenge in designing an MCR for this specific target lies in the incorporation of the cyclopropyl and fluorine substituents at the desired positions.
A more plausible approach would be the use of an MCR to construct a core heterocyclic structure which can then be further functionalized. For example, the reaction of ynones with 2-aminobenzonitriles has been reported to produce polysubstituted 4-aminoquinolines in a base-promoted, transition-metal-free one-pot reaction. cardiff.ac.uk While this leads to a different class of compounds, it highlights the potential of MCRs starting from aminobenzonitriles.
Stepwise Synthetic Routes and Optimization
A stepwise approach is a highly practical and controllable method for the synthesis of this compound. A logical sequence would involve the initial synthesis of a substituted benzonitrile followed by the introduction of the remaining functional groups.
A plausible stepwise route could commence with a commercially available fluorinated aniline or benzonitrile derivative. For instance, starting with 2-amino-4,6-difluorobenzonitrile, a selective nucleophilic aromatic substitution (SₙAr) could potentially be employed to introduce the cyclopropyl group, although this would be challenging. A more likely route involves the halogenation of a precursor followed by a cross-coupling reaction as described in section 2.3.2.
Reaction Conditions Optimization (Temperature, Solvent, Catalyst, Reagents)
The optimization of reaction conditions is critical for maximizing the yield and purity of the final product. For the key palladium-catalyzed cross-coupling step, several parameters would need to be carefully controlled:
Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of byproducts. Optimization studies for similar cross-coupling reactions often explore a range from room temperature to elevated temperatures (e.g., 80-120 °C). acs.org
Solvent: The choice of solvent is crucial for dissolving the reactants and catalyst, and can also affect the reaction outcome. Common solvents for Suzuki-Miyaura reactions include toluene, dioxane, and mixtures of tetrahydrofuran (B95107) (THF) and water. youtube.com
Catalyst and Ligand: The selection of the palladium source and the phosphine ligand is paramount. The catalyst loading is also a key parameter to optimize, with typical loadings ranging from 0.1 to 5 mol%. acs.org The use of pre-catalysts can also simplify the process and improve reproducibility. nih.gov
Base: The choice and amount of base can affect the rate of transmetalation and suppress side reactions. Inorganic bases such as potassium carbonate, cesium carbonate, and potassium phosphate (B84403) are commonly used.
Yield Enhancement and Purity Considerations
To enhance the yield of the desired product, it is essential to minimize side reactions. In the context of the Suzuki-Miyaura coupling, potential side reactions include homo-coupling of the organoboron reagent and dehalogenation of the aryl halide. Careful optimization of the reaction conditions, as discussed above, is the primary strategy to mitigate these issues.
Purification of the final product is another critical aspect. Chromatographic techniques, such as column chromatography, are typically employed to separate the desired product from unreacted starting materials, catalyst residues, and byproducts. The purity of the final compound is generally assessed using techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The removal of residual palladium from the final product is a significant consideration, especially in the synthesis of pharmaceutical intermediates, and may require specific purification steps. acs.org
Green Chemistry Approaches in the Synthesis of Benzonitrile Frameworks
The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of synthesizing benzonitrile frameworks, several green approaches have been developed that could be adapted for the synthesis of this compound.
One notable development is the use of ionic liquids as recyclable reaction media and catalysts for the synthesis of benzonitriles. rsc.org For example, a green synthetic route for benzonitrile has been reported using an ionic liquid that acts as a co-solvent, catalyst, and phase-separation agent, allowing for easy recovery and reuse. rsc.org This approach avoids the use of volatile and often toxic organic solvents.
The use of safer and less toxic reagents is another key aspect of green chemistry. For instance, in palladium-catalyzed cyanation reactions, the use of less toxic cyanide sources, such as potassium hexacyanoferrate(II), is a significant improvement over more acutely toxic cyanide salts. nih.gov
Furthermore, the development of highly efficient catalytic systems that allow for low catalyst loadings contributes to the greenness of a process by reducing metal waste. The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), can also simplify product purification and catalyst recycling. organic-chemistry.org
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In a ¹H NMR spectrum of 2-Amino-4-cyclopropyl-6-fluorobenzonitrile, distinct signals would be anticipated for the aromatic protons, the protons of the cyclopropyl (B3062369) group, and the protons of the amino group. The aromatic region would likely display two doublets, corresponding to the two protons on the benzene (B151609) ring. Their chemical shifts and coupling constants would be influenced by the electronic effects of the amino, fluoro, and cyano substituents. The cyclopropyl group would exhibit a more complex multiplet pattern in the aliphatic region of the spectrum due to the diastereotopic nature of the methylene (B1212753) protons and their coupling to the methine proton. The amino group protons would typically appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
A ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The spectrum would show signals for the six aromatic carbons, with their chemical shifts being significantly affected by the attached functional groups. The carbon atom attached to the fluorine would exhibit a large one-bond C-F coupling constant. The nitrile carbon would appear in the characteristic downfield region for cyano groups. The cyclopropyl carbons would have signals in the upfield aliphatic region.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoro-Substituent Characterization
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom. The chemical shift of this signal would be indicative of the electronic environment around the fluorine atom on the aromatic ring. Furthermore, coupling between the fluorine and the neighboring aromatic protons would be observable in both the ¹H and ¹⁹F NMR spectra, providing valuable information for the assignment of the aromatic signals.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, which is particularly useful for confirming the coupling network within the cyclopropyl group and between the aromatic protons. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.educolumbia.edu This would allow for the definitive assignment of the protonated carbons in the molecule.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:
N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (NH₂) group. analis.com.my
C≡N stretching: A sharp, strong absorption band in the range of 2220-2260 cm⁻¹ characteristic of a nitrile group. analis.com.my
C-F stretching: An absorption band in the region of 1000-1400 cm⁻¹ due to the stretching vibration of the carbon-fluorine bond.
Aromatic C-H and C=C stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively, which are characteristic of the aromatic ring.
Cyclopropyl C-H stretching: Bands typically observed just above 3000 cm⁻¹.
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (NH₂) | Asymmetric Stretch | 3400 - 3500 |
| Amino (NH₂) | Symmetric Stretch | 3300 - 3400 |
| Nitrile (C≡N) | Stretch | 2220 - 2260 |
| Aromatic Ring | C=C Stretch | 1400 - 1600 |
| Aryl-Fluoride (C-F) | Stretch | 1000 - 1400 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₉FN₂), the high-resolution mass spectrum (HRMS) would show a molecular ion peak corresponding to its exact molecular weight. The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Common fragmentation pathways might include the loss of small molecules such as HCN or radicals like the cyclopropyl group, leading to the formation of stable fragment ions. The analysis of these fragments helps to piece together the structure of the original molecule.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
No data available.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
No data available.
X-ray Crystallography for Solid-State Structure Determination
No data available.
No data available.
No data available.
No data available.
Due to a lack of available scientific research and published literature on the specific computational and theoretical investigations of this compound, it is not possible to provide a detailed article that adheres to the requested structure and content requirements.
Computational and Theoretical Investigations
Non-Covalent Interaction (NCI) Analysis for Weak Interactions
Non-covalent interactions play a pivotal role in dictating the three-dimensional structure and stability of 2-Amino-4-cyclopropyl-6-fluorobenzonitrile. NCI analysis, a computational method based on the electron density and its derivatives, is instrumental in visualizing and quantifying these weak interactions.
The primary non-covalent interactions anticipated within the molecule include:
Intramolecular Hydrogen Bonding: A significant hydrogen bond is expected to form between the hydrogen atoms of the amino group (-NH₂) and the nitrogen atom of the adjacent nitrile group (-C≡N) or the fluorine atom. The strength and geometry of this interaction are crucial for stabilizing the planar conformation of the amino group relative to the aromatic ring.
van der Waals Interactions: Repulsive and attractive van der Waals forces are present between various parts of the molecule. Of particular interest are the interactions involving the cyclopropyl (B3062369) ring and the ortho-substituted amino and fluoro groups. These interactions influence the preferred orientation of the cyclopropyl group.
π-Interactions: The analysis can also reveal potential interactions involving the π-system of the benzene (B151609) ring.
A representative NCI plot would visualize these interactions as colored isosurfaces, where the color code indicates the type and strength of the interaction. For instance, strong attractive interactions like hydrogen bonds typically appear as blue or green surfaces, while weaker van der Waals interactions are represented by green, and steric clashes by red.
Table 1: Predicted Non-Covalent Interactions in this compound
| Interacting Atoms/Groups | Interaction Type | Predicted Strength |
| Amino (N-H) and Nitrile (N) | Hydrogen Bond | Moderate to Strong |
| Amino (N-H) and Fluorine (F) | Hydrogen Bond | Weak |
| Cyclopropyl (C-H) and Benzene Ring (π) | C-H···π Interaction | Weak |
| Cyclopropyl and Amino/Fluoro Groups | van der Waals | Moderate |
This table is a representation of expected interactions based on the chemical structure. Actual data would be derived from computational NCI analysis.
Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior
To explore the conformational flexibility and dynamic behavior of this compound over time, molecular dynamics (MD) simulations are employed. These simulations model the atomic motions of the molecule by solving Newton's equations of motion, providing insights into its accessible conformations and the energy barriers between them.
A key focus of MD simulations for this molecule is the rotational dynamics of the cyclopropyl group. The simulation would track the dihedral angle defining the orientation of the cyclopropyl ring relative to the plane of the benzonitrile (B105546) ring. The results would reveal the most stable orientations and the energy required for rotation, highlighting any conformational locking.
Another critical aspect is the behavior of the amino group. MD simulations can illustrate the dynamics of the intramolecular hydrogen bonds and the potential for the amino group to rotate or pucker.
Table 2: Key Parameters from Molecular Dynamics Simulations of this compound
| Parameter | Description | Predicted Outcome |
| Cyclopropyl Dihedral Angle | Orientation of the cyclopropyl group relative to the aromatic ring. | Preferred perpendicular or bisected conformations with defined energy barriers. |
| N-H···N/F Bond Distance | Fluctuation in the intramolecular hydrogen bond length. | Stable bond distance with occasional fluctuations indicating bond flexibility. |
| Root Mean Square Deviation (RMSD) | Overall structural stability of the molecule over the simulation time. | Low RMSD values indicating a relatively rigid core structure. |
This table presents hypothetical outcomes from an MD simulation. Specific values would be generated from the simulation trajectory.
Quantum Chemical Topology (QCT) Studies (e.g., AIM analysis) for Bond Characterization
Quantum Chemical Topology (QCT), and specifically the Quantum Theory of Atoms in Molecules (AIM), provides a rigorous framework for analyzing the electron density distribution to characterize chemical bonds. By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points, the nature of the chemical bonds can be quantified.
For this compound, AIM analysis would be used to:
Characterize the C-C bonds within the cyclopropyl ring: The analysis would likely reveal bent bond paths, characteristic of strained ring systems. The electron density (ρ) and its Laplacian (∇²ρ) at the BCPs would quantify the degree of strain.
Investigate the nature of the C-F and C-NH₂ bonds: The properties at the BCPs of these bonds would provide information on their ionic and covalent character.
Confirm and characterize the intramolecular hydrogen bonds: The presence of a BCP between the hydrogen of the amino group and the nitrogen of the nitrile group or the fluorine atom would confirm the existence of a hydrogen bond. The electron density at this BCP would correlate with the strength of the bond.
Table 3: Representative AIM Analysis Data for Key Bonds in this compound
| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Bond Character |
| C-C (Cyclopropyl) | Lower than typical C-C | Positive | Strained Covalent |
| C-F | High | Positive | Polar Covalent |
| C-N (Amino) | Moderate | Negative | Covalent |
| N-H···N (Hydrogen Bond) | Low | Positive | Electrostatic (Closed-shell) |
This table is illustrative. Precise values are obtained from quantum chemical calculations.
Reactivity and Transformation Studies of 2 Amino 4 Cyclopropyl 6 Fluorobenzonitrile
Reactions Involving the Amino Group
The amino group in 2-Amino-4-cyclopropyl-6-fluorobenzonitrile is a primary aromatic amine. Its reactivity is influenced by the electron-donating nature of the amino group itself and the electron-withdrawing effects of the nitrile and fluorine substituents. These competing electronic effects modulate the nucleophilicity of the amine and the reactivity of the aromatic ring.
Acylation, Alkylation, and Arylation Reactions
The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a nucleophile, readily participating in acylation, alkylation, and arylation reactions.
Acylation: The amino group can be acylated to form the corresponding amides. This is typically achieved by reacting the compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrogen halide byproduct. This reaction is fundamental for protecting the amino group or for introducing new functionalities.
Table 1: Representative Acylation Reactions
| Acylating Agent | Base | Product |
|---|---|---|
| Acetyl chloride | Triethylamine | N-(5-cyano-3-cyclopropyl-2-fluorophenyl)acetamide |
Alkylation and Arylation: Direct N-alkylation of the amino group can be achieved using alkyl halides. However, over-alkylation to form secondary and tertiary amines can be a competing process. More controlled mono-alkylation can be achieved through reductive amination, where the amine is first condensed with an aldehyde or ketone, and the resulting imine is reduced in situ. N-arylation can be accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination, using an aryl halide in the presence of a palladium catalyst and a suitable base.
Table 2: Representative Alkylation and Arylation Reactions
| Reagent | Catalyst/Conditions | Product |
|---|---|---|
| Methyl iodide | K2CO3, DMF | 2-(Methylamino)-4-cyclopropyl-6-fluorobenzonitrile |
Diazotization and Subsequent Transformations
As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl, H2SO4) at low temperatures (0-5 °C). This reaction forms a highly reactive diazonium salt, which is a valuable intermediate for a wide range of transformations where the amino group is replaced by various other substituents.
Subsequent reactions of the diazonium salt can lead to the introduction of halogens (Sandmeyer reaction), a hydroxyl group, or other functionalities. For instance, treatment with cuprous chloride or cuprous bromide would yield the corresponding 2-chloro- or 2-bromo-4-cyclopropyl-6-fluorobenzonitrile.
Table 3: Transformations via Diazonium Salts
| Reagent | Reaction Name | Product |
|---|---|---|
| CuCl/HCl | Sandmeyer | 2-Chloro-4-cyclopropyl-6-fluorobenzonitrile |
| CuBr/HBr | Sandmeyer | 2-Bromo-4-cyclopropyl-6-fluorobenzonitrile |
| KI | 4-Cyclopropyl-2-fluoro-6-iodobenzonitrile |
Condensation Reactions
The amino group, in conjunction with the ortho-positioned nitrile group, makes this compound an excellent precursor for the synthesis of heterocyclic compounds, particularly quinazolines. Condensation reactions with various electrophiles can lead to the formation of fused ring systems. For example, reaction with a one-carbon electrophile, such as formamide (B127407) or an orthoester, followed by cyclization, can yield substituted quinazolines.
Table 4: Quinazoline (B50416) Synthesis
| Reagent | Conditions | Product |
|---|---|---|
| Formamide | Heat | 7-Cyclopropyl-5-fluoroquinazolin-4-amine |
Reactions Involving the Nitrile Group
The nitrile group is a versatile functional group that can undergo hydrolysis to form amides and carboxylic acids, or be reduced to a primary amine.
Hydrolysis to Amides and Carboxylic Acids
The hydrolysis of the nitrile group can be performed under either acidic or basic conditions. Partial hydrolysis under controlled conditions yields the corresponding amide, 2-amino-4-cyclopropyl-6-fluorobenzamide. More vigorous conditions, such as prolonged heating with a strong acid or base, will lead to the complete hydrolysis of the nitrile to a carboxylic acid, resulting in 2-amino-4-cyclopropyl-6-fluorobenzoic acid. The presence of the ortho-amino group can sometimes influence the rate of hydrolysis.
Table 5: Hydrolysis of the Nitrile Group
| Conditions | Product |
|---|---|
| H2SO4 (conc.), gentle warming | 2-Amino-4-cyclopropyl-6-fluorobenzamide |
Reduction to Amines
The nitrile group can be reduced to a primary amine (aminomethyl group) using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH4) in an ethereal solvent, catalytic hydrogenation using a metal catalyst such as Raney nickel or palladium on carbon under a hydrogen atmosphere, or with borane (B79455) complexes. This reaction converts the benzonitrile (B105546) into a benzylamine (B48309) derivative, (2-amino-4-cyclopropyl-6-fluorophenyl)methanamine.
Table 6: Reduction of the Nitrile Group
| Reducing Agent | Solvent | Product |
|---|---|---|
| LiAlH4 | Tetrahydrofuran (B95107) (THF) | (2-Amino-4-cyclopropyl-6-fluorophenyl)methanamine |
| H2, Raney Nickel | Ethanol/Ammonia (B1221849) | (2-Amino-4-cyclopropyl-6-fluorophenyl)methanamine |
Cycloaddition Reactions (e.g., [2+3] Cycloadditions to Form Heterocycles)
The ortho-amino nitrile functionality of this compound is a well-established precursor for the synthesis of fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. These compounds are of significant interest in medicinal chemistry, with many derivatives being investigated as protein kinase inhibitors for cancer therapy. researchgate.netrsc.orgnih.gov
The general synthetic pathway involves a two-step process. First, the 2-aminobenzonitrile (B23959) derivative is converted into a 5-aminopyrazole intermediate. This is typically achieved through reaction with a hydrazine (B178648) source. The resulting aminopyrazole then undergoes a condensation reaction, which can be viewed as a formal [3+2] cycloaddition, with a 1,3-dicarbonyl compound or its equivalent, such as an enaminone, to construct the pyrimidine (B1678525) ring.
A plausible reaction scheme for the transformation of this compound is detailed below. The reaction of the parent compound with hydrazine hydrate (B1144303) would yield 3-amino-5-(4-cyclopropyl-6-fluoro-2-aminophenyl)-1H-pyrazole. Subsequent reaction of this intermediate with various β-ketoesters or enaminones would lead to a variety of substituted pyrazolo[1,5-a]pyrimidines. The substitution pattern on the resulting heterocycle is dictated by the choice of the 1,3-dicarbonyl partner.
Table 1: Plausible Synthesis of Pyrazolo[1,5-a]pyrimidines via [3+2] Cycloaddition/Condensation
| Reactant 1 (after initial pyrazole (B372694) formation) | Reactant 2 (1,3-Dicarbonyl) | Conditions | Expected Product |
| 3-Amino-5-(4-cyclopropyl-6-fluoro-2-aminophenyl)-1H-pyrazole | Ethyl acetoacetate | Acetic Acid, Reflux | 5-(4-Cyclopropyl-6-fluoro-2-aminophenyl)-7-methyl-pyrazolo[1,5-a]pyrimidin-2(1H)-one |
| 3-Amino-5-(4-cyclopropyl-6-fluoro-2-aminophenyl)-1H-pyrazole | Diethyl malonate | Sodium Ethoxide, Ethanol | 5-(4-Cyclopropyl-6-fluoro-2-aminophenyl)-7-hydroxy-pyrazolo[1,5-a]pyrimidin-2(1H)-one |
| 3-Amino-5-(4-cyclopropyl-6-fluoro-2-aminophenyl)-1H-pyrazole | (E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one | Acetic Acid, Reflux | 5-(4-Cyclopropyl-6-fluoro-2-aminophenyl)-7-phenyl-pyrazolo[1,5-a]pyrimidine |
Reactions Involving the Fluoro Group
The fluorine atom on the aromatic ring is activated towards displacement by the presence of the ortho-nitrile group and, to a lesser extent, the para-cyclopropyl group, which can stabilize the intermediate through resonance and inductive effects.
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing this scaffold. The electron-withdrawing nature of the nitrile group significantly lowers the electron density of the aromatic ring, facilitating attack by nucleophiles at the carbon atom bearing the fluorine leaving group. A variety of nucleophiles can be employed to displace the fluoride (B91410) ion, leading to a wide array of derivatives. This reaction is fundamental in building molecular complexity and is widely used in the synthesis of pharmaceuticals.
Studies on the closely related 2-amino-6-fluorobenzonitrile (B142694) have shown its utility in synthesizing quinazolines and other bioactive molecules through SNAr. ossila.com It is expected that this compound would exhibit similar or enhanced reactivity due to the electronic properties of the cyclopropyl (B3062369) group.
Table 2: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions
| Nucleophile | Reagent Example | Conditions | Expected Product |
| Alkoxide | Sodium Methoxide | Methanol, Heat | 2-Amino-4-cyclopropyl-6-methoxybenzonitrile |
| Amine | Morpholine | DMSO, K₂CO₃, Heat | 2-Amino-4-cyclopropyl-6-(morpholin-4-yl)benzonitrile |
| Thiolate | Sodium Thiophenoxide | DMF, Heat | 2-Amino-4-cyclopropyl-6-(phenylthio)benzonitrile |
| Azide (B81097) | Sodium Azide | DMF, Heat | 2-Amino-6-azido-4-cyclopropylbenzonitrile |
Beyond classical SNAr, the C-F bond can be activated using transition metal catalysts. This area of research has grown significantly, offering alternative pathways for C-C and C-heteroatom bond formation that are often complementary to traditional methods. Catalysts based on palladium, nickel, and copper are commonly used to facilitate these transformations. For instance, nickel(0) complexes have been shown to activate the C-CN bond in fluorobenzonitriles, and similar principles can be applied to target the C-F bond. core.ac.uk
Main group metals, such as magnesium complexes, have also been investigated for C-F bond activation, proceeding through cooperative bimetallic mechanisms or concerted SNAr-type pathways. rsc.org These methods could potentially be applied to this compound for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, at the fluoro position.
Table 3: Hypothetical Metal-Catalyzed C-F Bond Functionalization
| Reaction Type | Catalytic System | Coupling Partner | Expected Product |
| Suzuki Coupling | Pd(OAc)₂ / SPhos | Phenylboronic acid | 2-Amino-4-cyclopropyl-6-phenylbenzonitrile |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / BINAP | Aniline (B41778) | 2-Amino-4-cyclopropyl-6-(phenylamino)benzonitrile |
| C-F Hydrodefluorination | Mg(I) Dimer Complex | Silane (e.g., PhSiH₃) | 2-Amino-4-cyclopropylbenzonitrile |
Reactions Involving the Cyclopropyl Group
The cyclopropyl group is not merely a spectator; its inherent ring strain and unique electronic properties allow it to participate in specific chemical transformations.
The three-membered ring of the cyclopropyl group is susceptible to ring-opening reactions under various conditions, including oxidative, reductive, or acid-catalyzed protocols. The presence of the adjacent amino group can play a significant role in directing this reactivity. For instance, N-cyclopropylamines can undergo oxidative ring-opening mediated by enzymes or chemical oxidants, often leading to the formation of reactive intermediates that can be trapped by nucleophiles. chemistryviews.org
Superacid-promoted ring-opening of arylcyclopropylamines has been shown to proceed via cleavage of the distal C-C bond, generating a dicationic intermediate that can be trapped by arene nucleophiles. nih.gov Electrochemical methods have also been developed for the oxidative ring-opening of N-cyclopropylamides to form 1,3-oxazines. chemistryviews.org These precedents suggest that the cyclopropyl moiety in the target compound could be selectively opened to generate linear alkyl chains or participate in further cyclization reactions.
Table 4: Potential Ring-Opening Reactions of the Cyclopropyl Group
| Reaction Type | Conditions | Trapping Agent / Outcome | Expected Product Class |
| Oxidative Ring-Opening | Electrochemical (Anodic Oxidation) | Alcohol (e.g., Methanol) | 1,3-Alkoxyamine derivative |
| Acid-Catalyzed Ring-Opening | Superacid (e.g., CF₃SO₃H) | Benzene (B151609) | 1,3-Diarylpropylamine derivative |
| Radical Ring-Opening | Radical Initiator (AIBN), Thiol | Intramolecular Cyclization | Fused polycyclic system |
In many contexts, the cyclopropyl group is incorporated into molecules to act as a bioisostere of other groups, such as isopropyl or vinyl, while imparting unique conformational constraints. Its electronic properties, being somewhat unsaturated and capable of donating electron density to an adjacent pi-system, can influence the reactivity of the aromatic ring. In the case of this compound, the cyclopropyl group at the para position to the fluorine atom can help stabilize the Meisenheimer intermediate formed during SNAr reactions, thus increasing the rate of substitution.
Furthermore, the defined steric profile of the cyclopropyl ring can influence intermolecular interactions, which is particularly relevant in medicinal chemistry for optimizing binding to biological targets. Its presence in patented bioactive molecules containing a 4-cyclopropyl-2-fluorobenzoyl core underscores its value in modulating the physicochemical and pharmacological properties of a drug candidate. google.com
Aromatic Ring Functionalization and Derivatization
The functionalization of the benzene ring in this compound is governed by the combined electronic and steric effects of the amino, cyclopropyl, fluoro, and cyano substituents. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. The fluorine atom is a deactivating group due to its high electronegativity (inductive effect), but it also directs incoming electrophiles to the ortho and para positions through resonance. The nitrile group is a strong deactivating group and a meta director. The cyclopropyl group is generally considered to be an ortho-para directing group with a mild activating effect.
Given the substitution pattern, the positions C3 and C5 are the most likely sites for electrophilic attack. The amino group strongly activates the C3 and C5 positions. The fluorine at C6 deactivates the ring but also directs to its ortho position (C5) and para position (C3). The cyano group at C1 deactivates the entire ring and directs meta to itself, which would be C3 and C5. Therefore, electrophilic substitution is expected to occur at either the C3 or C5 position, with the specific outcome likely depending on the nature of the electrophile and the reaction conditions.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. The strongly activating amino group would likely necessitate milder reaction conditions to avoid polysubstitution or side reactions.
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Predicted Major Product(s) | Predicted Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ (mild conditions) | 2-Amino-4-cyclopropyl-6-fluoro-3-nitrobenzonitrile and/or 2-Amino-4-cyclopropyl-6-fluoro-5-nitrobenzonitrile | Substitution at C3 and/or C5, directed by the amino and fluoro groups. |
| Bromination | Br₂, FeBr₃ (or NBS) | 2-Amino-3-bromo-4-cyclopropyl-6-fluorobenzonitrile and/or 2-Amino-5-bromo-4-cyclopropyl-6-fluorobenzonitrile | Substitution at C3 and/or C5, directed by the amino and fluoro groups. |
| Acylation | CH₃COCl, AlCl₃ | Not predicted to be efficient | The amino group would likely complex with the Lewis acid catalyst, deactivating the ring. Protection of the amino group would be necessary. |
Note: The information in this table is predictive and based on established principles of electrophilic aromatic substitution. Experimental verification is required.
Directed ortho metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. nih.govorganic-chemistry.orgwikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgwikipedia.org
In the case of this compound, the primary amino group is not an effective DMG itself. However, it can be readily converted into a more potent DMG, such as a pivaloyl or a carbamate (B1207046) group. The fluorine atom can also act as a moderate DMG. The cyano group is also known to be a DMG. organic-chemistry.org The competition between these potential directing groups would determine the site of metalation.
If the amino group is protected as a pivalamide, it becomes a powerful DMG and would direct lithiation to the C3 position. The fluorine atom at C6 could direct lithiation to the C5 position. The cyano group could direct to the C2 position, but this is already substituted. Therefore, functionalization via DoM would likely occur at either the C3 or C5 position, depending on the chosen directing group and reaction conditions.
Table 2: Potential Directed Ortho Metalation Strategies and Predicted Products
| Directing Group | Lithiating Agent | Electrophile (E⁺) | Predicted Product |
|---|---|---|---|
| N-Pivaloyl | n-BuLi or s-BuLi/TMEDA | I₂ | 2-(Pivaloylamino)-3-iodo-4-cyclopropyl-6-fluorobenzonitrile |
| N-Pivaloyl | n-BuLi or s-BuLi/TMEDA | (CH₃)₃SiCl | 2-(Pivaloylamino)-3-(trimethylsilyl)-4-cyclopropyl-6-fluorobenzonitrile |
| Fluoro | LDA or LiTMP | DMF | 2-Amino-4-cyclopropyl-6-fluoro-5-formylbenzonitrile |
| Fluoro | LDA or LiTMP | CO₂ | 2-Amino-4-cyclopropyl-6-fluoro-5-carboxybenzonitrile |
Note: The information in this table outlines potential synthetic strategies and predicted outcomes based on established DoM principles. Experimental validation is necessary.
2 Amino 4 Cyclopropyl 6 Fluorobenzonitrile As a Synthetic Intermediate and Building Block
Precursor to Fused Heterocyclic Systems
The strategic placement of reactive functional groups in 2-Amino-4-cyclopropyl-6-fluorobenzonitrile facilitates its transformation into a variety of fused heterocyclic structures. The ortho-disposed amino and nitrile groups are particularly amenable to cyclization reactions, forming the basis for the synthesis of quinazolines, aminoquinolines, and other important ring systems.
Synthesis of Quinazoline (B50416) Derivatives
The synthesis of quinazoline derivatives often relies on precursors containing an anthranilonitrile or a related o-aminobenzonitrile core. While direct experimental evidence for the use of this compound in quinazoline synthesis is not extensively documented in publicly available literature, the analogous compound, 2-amino-6-fluorobenzonitrile (B142694), is recognized as an ideal precursor for synthesizing quinazolines. organic-chemistry.org The general and well-established methods for quinazoline synthesis from 2-aminobenzonitriles involve reactions with various carbon sources. For instance, acid-mediated [4+2] annulation reactions between 2-aminobenzonitriles and N-benzyl cyanamides are known to produce 2-amino-4-iminoquinazolines. nih.gov This suggests a high potential for this compound to undergo similar transformations, leading to quinazoline derivatives bearing the characteristic cyclopropyl (B3062369) and fluoro substituents.
A general synthetic approach could involve the reaction of this compound with a suitable one-carbon synthon, such as an orthoester or an aldehyde, under appropriate reaction conditions to construct the pyrimidine (B1678525) ring of the quinazoline system. The resulting 4-amino-6-cyclopropyl-8-fluoroquinazoline derivatives would be valuable scaffolds for further functionalization in drug discovery programs.
Formation of Aminoquinoline Derivatives
Similar to quinazolines, the synthesis of aminoquinoline derivatives can be achieved from o-aminobenzonitrile precursors. The reaction of 2-amino-6-fluorobenzonitrile with ketones is a known method for producing aminoquinoline derivatives. organic-chemistry.org This reaction, often a variation of the Friedländer annulation, involves the condensation of the aminobenzonitrile with a ketone to form the quinoline (B57606) ring system.
Applying this strategy to this compound would likely involve its reaction with various ketones in the presence of a suitable catalyst, such as an acid or a base, to yield 4-amino-6-cyclopropyl-8-fluoroquinoline derivatives. The specific reaction conditions would need to be optimized to accommodate the electronic and steric effects of the cyclopropyl and fluorine substituents. The resulting aminoquinolines could serve as key intermediates in the synthesis of novel therapeutic agents.
Construction of Benzofuran (B130515) and Benzothiophene (B83047) Scaffolds
The construction of benzofuran and benzothiophene scaffolds from this compound represents a more complex synthetic challenge, as it would require the introduction of an oxygen or sulfur atom and the formation of a five-membered ring.
For the synthesis of aminobenzofurans, a tandem SNAr-cyclocondensation strategy has been successfully employed using fluorinated benzonitriles. nih.gov In a closely related example, 4-cyclopropylaminotetrafluorobenzonitrile reacts with 2-hydroxyacetophenone (B1195853) to yield 2-Benzoyl-N6-cyclopropyl-4,5,7-trifluoro-1-benzofuran-3,6-diamine. nih.gov This precedent strongly suggests that this compound could react with α-hydroxycarbonyl compounds to afford 3-aminobenzofuran derivatives. The reaction would likely proceed via nucleophilic attack of the enolate of the α-hydroxycarbonyl compound on the aromatic ring, followed by intramolecular cyclization of the amino group onto the nitrile.
The synthesis of benzothiophenes from 2-aminobenzonitriles is also a known transformation. The Gewald reaction, which involves the condensation of a ketone, an active methylene (B1212753) nitrile, and elemental sulfur, is a common method for preparing 2-aminothiophenes. nih.gov Adapting this methodology for the synthesis of benzothiophenes from this compound would likely involve a multi-step sequence, potentially starting with the conversion of the amino group to a different functionality that could participate in the cyclization. For instance, domino reactions of 2-fluorobenzonitrile (B118710) derivatives with thioglycolates can lead to the formation of 3-aminobenzothiophenes. nih.gov
Generation of Oxadiazoles (B1248032) and Tetrazoles
The nitrile functionality in this compound is a key handle for the construction of five-membered heterocyclic rings such as oxadiazoles and tetrazoles.
The synthesis of 1,2,4-oxadiazoles can be achieved from nitriles through their conversion to amidoximes, followed by reaction with an acylating agent and subsequent cyclodehydration. nih.govgoogle.comgoogle.com A one-pot synthesis from nitriles, hydroxylamine, and an aldehyde has also been reported. google.com Therefore, this compound could be converted to the corresponding amidoxime (B1450833) and then cyclized to form a 3-(2-amino-4-cyclopropyl-6-fluorophenyl)-1,2,4-oxadiazole derivative.
Tetrazoles are commonly synthesized via the [2+3] cycloaddition of an azide (B81097) source with a nitrile. nih.govscirp.orgresearchgate.net This reaction is often catalyzed by a Lewis acid. The nitrile group of this compound is expected to readily participate in such cycloadditions. Reaction with sodium azide in the presence of a suitable catalyst, such as zinc bromide or ammonium (B1175870) chloride, would likely yield the corresponding 5-(2-amino-4-cyclopropyl-6-fluorophenyl)tetrazole. nih.govgoogle.com
Role in Multi-Step Organic Synthesis Campaigns
The utility of this compound extends beyond the direct synthesis of single heterocyclic systems. Its multifunctional nature makes it a valuable intermediate in multi-step organic synthesis campaigns aimed at producing complex, biologically active molecules. The cyclopropyl and fluoro substituents can impart desirable properties to the final compounds, such as increased metabolic stability and enhanced binding affinity to biological targets.
While specific multi-step syntheses starting from this compound are not widely reported in the public domain, related structures are found in patented pharmaceutical compounds. For example, derivatives of 4-cyclopropyl-2-fluorobenzamide (B2473370) have been used in the synthesis of labeled amino pyrimidine derivatives for imaging applications. google.comgoogle.com Furthermore, the 2-amino-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core, which shares structural similarities, serves as a scaffold for a family of biologically active compounds. nih.govnih.gov These examples highlight the importance of the aminocyclopropyl-fluorophenyl motif in the design of novel therapeutics.
Development of Libraries of Structurally Related Compounds
The amenability of this compound to various chemical transformations makes it an excellent starting material for the development of libraries of structurally related compounds. Combinatorial chemistry and diversity-oriented synthesis are powerful tools in drug discovery for exploring vast chemical space.
By systematically reacting this compound with a diverse set of building blocks, large libraries of fused heterocycles can be generated. For example, reacting it with a collection of different ketones would produce a library of aminoquinolines with varying substituents. Similarly, using a range of α-hydroxycarbonyl compounds would lead to a library of benzofuran derivatives. This approach allows for the rapid generation of numerous analogs, which can then be screened for biological activity, facilitating the identification of structure-activity relationships and the optimization of lead compounds. The use of building blocks like this compound is central to the design of modern compound libraries for high-throughput screening.
Advanced Characterization Techniques and Mechanistic Investigations
Time-Resolved Spectroscopy for Reaction Pathway Elucidation
Time-resolved spectroscopy is a powerful tool for directly observing the short-lived intermediates and excited states that govern a chemical reaction. By using ultra-fast laser pulses, it is possible to monitor the formation and decay of transient species on timescales ranging from femtoseconds to milliseconds, providing a direct window into the reaction mechanism.
Upon absorption of UV light, 2-Amino-4-cyclopropyl-6-fluorobenzonitrile would be promoted to an electronically excited state. The fate of this excited state is critical in photochemically-induced reactions. Nanosecond and picosecond laser flash photolysis (LFP) experiments would be instrumental in characterizing these states. In a typical experiment, a short laser pulse excites the molecule, and the subsequent changes in absorption are monitored over time using a probe light source.
These studies would likely focus on identifying key excited singlet and triplet states. For many aminobenzonitrile derivatives, initial excitation leads to a locally excited (LE) state, which can then undergo intramolecular charge transfer (ICT) to form a more polarized state. The kinetics of this LE-to-ICT transition, as well as intersystem crossing (ISC) to the triplet manifold, could be quantified.
Transient absorption spectroscopy provides information on the absorption spectra of the fleeting intermediates. For this compound, one would expect to observe the decay of the ground state bleach and the rise and fall of new absorption bands corresponding to the excited singlet state, the ICT state, and the triplet state. The specific wavelengths (λ_max) of these transient absorptions are characteristic of each species.
Concurrently, time-resolved emission (fluorescence) studies would monitor the decay of the emissive singlet states. The fluorescence lifetime (τ_f) and quantum yield (Φ_f) are sensitive probes of the excited-state environment and deactivation pathways. For instance, the presence of an efficient ICT process often leads to dual fluorescence—a higher-energy band from the LE state and a lower-energy, solvent-dependent band from the ICT state.
Hypothetical Transient Species Data for this compound
The following table presents plausible data that could be obtained from time-resolved spectroscopic studies, based on findings for structurally related aminobenzonitriles.
| Transient Species | Technique | Max Absorption (λ_max) | Lifetime (τ) | Solvent |
| Excited Singlet (LE) | Picosecond TA | ~380 nm | ~50 ps | Acetonitrile |
| ICT State | Picosecond TA | ~490 nm | ~250 ps | Acetonitrile |
| Triplet State | Nanosecond TA | ~420 nm | ~5 µs | Acetonitrile |
Note: This data is illustrative and based on analogous systems. TA = Transient Absorption; LE = Locally Excited; ICT = Intramolecular Charge Transfer.
Reaction Kinetics and Thermodynamic Studies of Transformations
Understanding the kinetics and thermodynamics of reactions involving this compound is essential for process optimization. For example, in its role as a synthetic intermediate, the rate of its reaction with other substrates is critical. Kinetic studies, often monitored by techniques like HPLC or NMR spectroscopy over time, can determine the reaction order, rate constant (k), and activation energy (Ea).
For a hypothetical nucleophilic aromatic substitution reaction where the fluorine atom is displaced, the following parameters could be determined.
Illustrative Kinetic and Thermodynamic Data for a Hypothetical Substitution Reaction
This table shows representative data for a reaction where this compound is a reactant.
| Parameter | Value | Conditions |
| Rate Constant (k) | 1.5 x 10⁻⁴ s⁻¹ | 298 K, in DMSO |
| Activation Energy (Ea) | 65 kJ/mol | 298 K - 328 K |
| Enthalpy of Activation (ΔH‡) | 62.5 kJ/mol | 298 K |
| Entropy of Activation (ΔS‡) | -30 J/(mol·K) | 298 K |
| Gibbs Free Energy of Activation (ΔG‡) | 71.4 kJ/mol | 298 K |
Note: This data is for illustrative purposes to demonstrate the types of parameters obtained from kinetic and thermodynamic studies.
These thermodynamic parameters provide insight into the transition state of the reaction. A positive enthalpy of activation indicates an endothermic barrier, while the small negative entropy of activation might suggest a moderately ordered, associative transition state.
Isotopic Labeling Studies for Mechanism Determination
Isotopic labeling is an unambiguous method for determining reaction mechanisms by tracing the path of atoms throughout a transformation. In the context of this compound, several atoms could be isotopically substituted to probe specific mechanistic questions.
For instance, to confirm the mechanism of a hydrolysis reaction of the nitrile group to an amide, one could use water labeled with ¹⁸O (H₂¹⁸O). Subsequent mass spectrometry analysis of the product would reveal if the ¹⁸O atom has been incorporated into the amide, confirming that water is the source of the oxygen atom as expected.
Another application could be in studying hydrogen exchange or the role of the amino group. Substituting the hydrogen atoms on the amino group with deuterium (B1214612) (D) would allow for the monitoring of H/D exchange rates under different conditions and can reveal the involvement of this group in proton transfer steps. The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution (k_H/k_D), can provide evidence for bond-breaking at the labeled position in the rate-determining step of a reaction. A significant primary KIE (typically >2) would indicate that the N-H bond is broken in the rate-limiting step.
Future Directions in Research of 2 Amino 4 Cyclopropyl 6 Fluorobenzonitrile
Exploration of Novel Synthetic Methodologies
This section would typically detail potential synthetic routes to 2-Amino-4-cyclopropyl-6-fluorobenzonitrile. Research in this area might explore various strategies, such as the introduction of the cyclopropyl (B3062369) group onto a pre-existing aminofluorobenzonitrile core or the construction of the aromatic ring with the desired substituents in place. A key challenge would likely be the regioselective introduction of the cyclopropyl group at the C4 position.
A hypothetical data table for this section could compare different synthetic approaches:
| Reaction Type | Starting Materials | Key Reagents | Potential Advantages | Potential Challenges |
| Cross-coupling | 4-Bromo-2-amino-6-fluorobenzonitrile, Cyclopropylboronic acid | Palladium catalyst, Base | High efficiency, good functional group tolerance | Availability of starting materials, catalyst optimization |
| Nucleophilic Aromatic Substitution | 2-Amino-4,6-difluorobenzonitrile (B70766), Cyclopropyl lithium | - | Direct introduction of cyclopropyl group | Regioselectivity, handling of organolithium reagents |
Deeper Mechanistic Understanding of Key Transformations
This subsection would focus on the "how" and "why" of the synthetic reactions. For instance, if a palladium-catalyzed cross-coupling reaction were developed, researchers would investigate the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. Understanding these mechanisms is crucial for optimizing reaction conditions and improving yields.
Computational Design of Derivatives with Tailored Reactivity
Using computational chemistry, derivatives of this compound could be designed in silico. This would involve calculating various molecular properties, such as electrostatic potential maps and frontier molecular orbital energies, to predict how changes in the molecular structure would affect its reactivity and potential for use in further chemical synthesis.
Applications in Materials Science
Given the presence of a fluorinated aromatic ring and a reactive nitrile group, this compound could be a building block for novel materials. This section would explore its potential incorporation into polymers to enhance thermal stability or create materials with specific optoelectronic properties. For example, the nitrile group could be polymerized, or the entire molecule could be used as a monomer in the synthesis of polyamides or polyimides. However, without experimental data, any discussion of its utility in polymer chemistry or optoelectronics remains theoretical.
Exploration of Stereoselective Syntheses of Chiral Analogs
If the core structure were modified to include a chiral center, this section would be highly relevant. For instance, if a substituent on the cyclopropyl ring created a stereocenter, the development of synthetic methods to produce single enantiomers would be a significant area of research. This is often critical in applications where molecular shape plays a key role.
While the requested article on This compound cannot be generated at this time due to a lack of available scientific data, the provided outline serves as a valuable roadmap for future research into this and other novel chemical compounds. The exploration of its synthesis and properties would undoubtedly contribute to the broader field of chemical science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
